molecular formula C18H11Cl2N3O2S B2619845 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide CAS No. 843637-25-2

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide

Cat. No. B2619845
CAS RN: 843637-25-2
M. Wt: 404.27
InChI Key: RQDVMNUXBRFZDP-UHFFFAOYSA-N
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Description

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide is a heterocyclic compound with a complex structure. Let’s explore its properties and applications.


Synthesis Analysis

The synthesis of this compound involves several steps, including the construction of the benzofuro[3,2-d]pyrimidine scaffold and subsequent functionalization. Researchers have employed various synthetic strategies, such as metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one to obtain diversely orchestrated 3-ArS/ArSe derivatives in high yields . Further studies may explore alternative synthetic routes for improved efficiency.


Molecular Structure Analysis

The molecular structure of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide comprises a benzofuro[3,2-d]pyrimidine core linked to a dichlorophenylacetamide moiety. Analyzing its stereochemistry, bond angles, and functional groups is crucial for understanding its properties and interactions.

Future Directions

: Ghosh, P., Chhetri, G., & Das, S. (2021). Metal free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones. RSC Advances, 11(17), 10152–10157. DOI: 10.1039/D1RA00834J

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O2S/c19-12-6-5-10(7-13(12)20)23-15(24)8-26-18-17-16(21-9-22-18)11-3-1-2-4-14(11)25-17/h1-7,9H,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDVMNUXBRFZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide

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